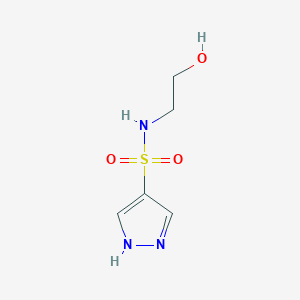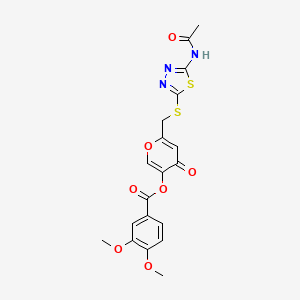![molecular formula C12H15N3O B2396042 N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide CAS No. 2411273-82-8](/img/structure/B2396042.png)
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide involves the activation of protein kinase C, which leads to the phosphorylation of various substrates, including ion channels and other signaling molecules. This, in turn, leads to changes in cellular function and gene expression, which can have a wide range of physiological effects.
Biochemische Und Physiologische Effekte
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the activation of protein kinase C, and the regulation of gene expression. These effects can have important implications for various physiological processes, including neuronal and cardiac function, cell growth and differentiation, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has several advantages for use in lab experiments, including its ability to activate specific enzymes and modulate ion channels, which makes it a valuable tool for studying various biochemical and physiological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide, including the development of new synthetic methods for producing this compound, the identification of new targets for its activity, and the investigation of its potential applications in the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide and its potential limitations for use in lab experiments.
Conclusion:
In conclusion, N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide is a valuable tool for studying various biochemical and physiological processes. Its unique chemical properties make it a valuable tool for activating specific enzymes and modulating ion channels, which has important implications for various physiological processes. However, its potential toxicity and limitations for use in lab experiments must be carefully considered. Further research is needed to fully understand the potential applications of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide in the treatment of various diseases and to identify new targets for its activity.
Synthesemethoden
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide can be synthesized using a variety of methods, including the reaction of 3-(dimethylamino)pyridine with propargyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide. Other methods for synthesizing N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide include the reaction of 3-(dimethylamino)pyridine with propargyl alcohol in the presence of a catalyst, such as copper (I) iodide.
Wissenschaftliche Forschungsanwendungen
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. This compound is known for its ability to activate certain enzymes, such as protein kinase C, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has also been shown to modulate the activity of ion channels, which are important for the regulation of neuronal and cardiac function.
Eigenschaften
IUPAC Name |
N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-6-12(16)14-9-10-11(15(2)3)7-5-8-13-10/h5,7-8H,9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUZPRSBTKETIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=CC=N1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

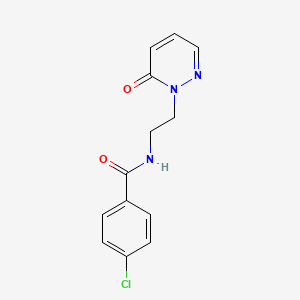

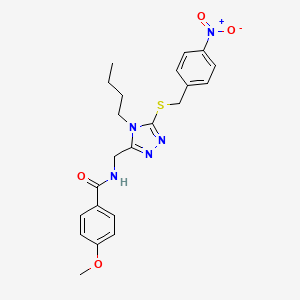
![Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395964.png)
![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
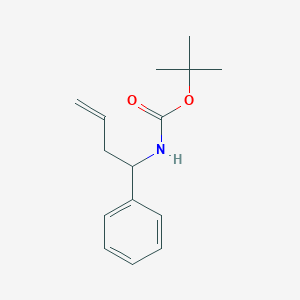
![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)
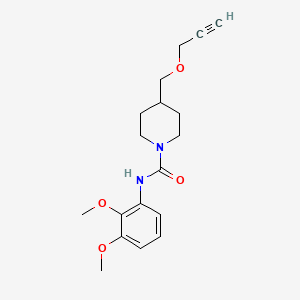
![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)
